molecular formula C20H22N2O3 B2923814 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide CAS No. 941957-35-3

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide

Cat. No. B2923814
CAS RN: 941957-35-3
M. Wt: 338.407
InChI Key: FOXIKHBSQSSVNL-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide, commonly known as MPPT, is a chemical compound used in scientific research. It is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the metabolism of endocannabinoids.

Scientific Research Applications

Oncology Research

This compound, due to its structural similarity to molecules like Imatinib, may have potential applications in oncology research . Imatinib is known for its ability to treat leukemia by inhibiting tyrosine kinases. The presence of a pyrrolidine ring in the compound suggests it could be explored for similar kinase inhibition properties, possibly leading to new therapeutic agents for cancer treatment.

Drug Design and Development

The pyrrolidine ring is a common feature in many biologically active compounds due to its versatility and the ability to introduce stereochemistry into the molecule . This compound could serve as a scaffold in drug design, aiding in the development of new drugs with improved pharmacokinetic properties and target selectivity.

Structural Biology

The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions makes it a candidate for structural biology studies . Understanding its binding modes with various proteins could provide insights into the design of more efficient and selective inhibitors.

Medicinal Chemistry

The compound’s structure, featuring a pyrrolidine ring, makes it a valuable entity in medicinal chemistry. It can be used to study the structure-activity relationship (SAR) and understand how different substituents affect biological activity .

properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-9-17(10-6-14)25-13-19(23)21-16-8-7-15(2)18(12-16)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXIKHBSQSSVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide

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